3-Methyloxindole
Overview
Description
Mechanism of Action
Target of Action
3-Methyloxindole, also known as 3-Methyleneoxindole, is a product of the enzymatic oxidation of indole-3-acetic acid . It primarily targets 3-methyleneoxindole reductases , enzymes found in plants . It also interacts with sulfhydryl compounds .
Mode of Action
This compound interacts directly with its targets, leading to several changes. It is at least 10-fold more effective than indole-j-acetic acid as a plant auxin . It stimulates the elongation of excised pea and mung bean stem segments and the stimulation of protein synthesis in the subapical regions of decapitated pea seedlings . It also reacts directly with sulfhydryl compounds .
Biochemical Pathways
This compound is involved in the Trp-Indole pathway , one of the three main pathways in intestinal microorganism–derived Trp metabolism . It is derived from the metabolism of tryptophan (Trp) by gut microorganisms .
Pharmacokinetics
It is known that it is a product of the enzymatic oxidation of indole-3-acetic acid .
Result of Action
The action of this compound results in several molecular and cellular effects. It stimulates the elongation of excised pea and mung bean stem segments and the stimulation of protein synthesis in the subapical regions of decapitated pea seedlings . It also has a bacteriostatic effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in feedlot cattle, acute interstitial pneumonia (AIP) results from excessive ruminal production of the pneumotoxicant 3-methylindole . Further investigations into the cause, pathogenesis, and control of this condition are needed .
Biochemical Analysis
Biochemical Properties
3-Methyloxindole interacts with various enzymes, proteins, and other biomolecules. It is a product of the enzymatic oxidation of indole-3-acetic acid . The compound is metabolized by cytochrome P450 (P450), primarily through dehydrogenation . The interaction of this compound with these enzymes and proteins is crucial for its role in biochemical reactions.
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been associated with acute interstitial pneumonia (AIP) in cattle . In pastured cattle, AIP results from excessive ruminal production of the pneumotoxicant 3-methylindole . Moreover, it has been suggested that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It is a substrate and a mechanism-based inactivator of CYP2A13, a human cytochrome P450 enzyme predominantly expressed in the respiratory tract . It exerts its effects through multiple bioactivation pathways, leading to a suicide inactivation of CYP2A13 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been associated with acute interstitial pneumonia (AIP) in cattle, a condition that results from excessive ruminal production of the pneumotoxicant 3-methylindole . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are currently lacking.
Metabolic Pathways
This compound is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . It is derived from the metabolism of tryptophan by gut microorganisms through the Trp-Indole pathway, Trp-IPyA-ILA-IA-IPA pathway, and Trp-IAA-Skatole or IAld pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-pot synthesis: A common method involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions. This method yields 3-substituted-3-hydroxyindolin-2-ones in good quantities.
Microwave-assisted reactions: Another approach involves the Cannizzaro and aldol reactions of formaldehyde with isatins and their imines. This method uses microwave heating in the presence of a mild base.
Industrial Production Methods:
Catalyst-mediated synthesis: Methods such as catalytic asymmetric hydroxylation of oxindoles by molecular oxygen using a phase-transfer catalyst (PTC) have been reported.
Copper sulfate-catalyzed reactions: A three-component reaction involving α-diazo ester, water, and isatin has also been developed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methylindolin-2-one can undergo electrochemical oxidation.
Reduction: It can be reduced to form various derivatives.
Substitution: The compound can participate in substitution reactions, such as O-acetylation and enantioselective α-amination.
Common Reagents and Conditions:
Oxidation: Electrochemical conditions are used for oxidation reactions.
Substitution: Reagents like aryne precursors and 1,3-cyclodione are used in substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of 3-Methylindolin-2-one.
Substitution: 3-substituted-3-hydroxyindolin-2-ones and other functionalized derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: 3-Methylindolin-2-one is used as a reactant in various synthetic reactions, including O-acetylation and aldol reactions.
Biology:
Metabolite Studies: It is studied as an endogenous metabolite in various biological systems.
Medicine:
Anti-inflammatory Agents: Derivatives of 3-Methylindolin-2-one have shown potent anti-inflammatory activity by inhibiting nitric oxide production and suppressing pro-inflammatory cytokines.
Industry:
Comparison with Similar Compounds
Indolin-2-one: A closely related compound with similar structural features.
3-Hydroxyindolin-2-one: Another derivative with hydroxyl substitution at the C-3 position.
Uniqueness:
Properties
IUPAC Name |
3-methyl-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-6H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZCPUCZKLTAJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933933 | |
Record name | 3-Methyl-3H-indol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1504-06-9 | |
Record name | 3-Methyloxindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1504-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyloxindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-3H-indol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-2-INDOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6O509COF9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-methyloxindole formed in biological systems?
A1: this compound is primarily formed as a metabolite of 3-methylindole (3MI) through a cytochrome P450-mediated epoxidation pathway. [, , , , ] This process involves the formation of a reactive 2,3-epoxy-3-methylindoline intermediate, which can subsequently rearrange to form 3MOI. [, ]
Q2: What are the major enzymes involved in the metabolism of 3-methylindole to this compound?
A2: Several cytochrome P450 enzymes have been implicated in the formation of 3MOI from 3MI, with varying levels of activity. Research suggests that CYP2A19 is a dominant enzyme mediating 3MOI formation in pigs, while CYP1A2, CYP2E1, and CYP3A22 also contribute to its production. [, , ] In humans, CYP1A2 and CYP2E1 seem to play major roles. []
Q3: Are there species differences in this compound formation and metabolism?
A3: Yes, species differences exist in 3MOI formation and metabolism. For instance, goats excrete substantial amounts of 3MOI as diastereomeric glucuronides, while mice primarily excrete unconjugated 3-hydroxy-3-methyloxindole (HMOI). [, ] This suggests that conjugation patterns of 3MI metabolites, including 3MOI, can differ between species. []
Q4: What is the role of aldehyde oxidase in the metabolism of 3-methylindole?
A4: Aldehyde oxidase (AO) plays a role in converting 3-hydroxy-3-methylindolenine (HMI), another 3MI metabolite, into 3-hydroxy-3-methyloxindole (HMOI). [] This conversion is significant because HMOI is considered a detoxification product of 3MI, and AO activity has been negatively correlated with 3MI levels in pig fat. []
Q5: Can this compound be further metabolized, and what are the products?
A5: Yes, research indicates that 3MOI can be further metabolized. In pigs, 3MOI can be converted to 2-aminoacetophenone, a compound that contributes to the characteristic odor of boar taint in pork meat. [] This conversion is thought to involve a cytochrome P450-mediated lyase reaction that cleaves the indole ring system of 3-hydroxy-3-methyloxindole, a precursor to 2-aminoacetophenone. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C9H9NO, and its molecular weight is 147.17 g/mol.
Q7: What are some key spectroscopic features that can be used to identify this compound?
A7: this compound can be characterized using techniques like UV spectroscopy, 1H- and 13C-NMR spectroscopy, and mass spectrometry. [, ] These techniques provide information about the compound's structure and functional groups, aiding in its identification.
Q8: What are the potential mechanisms of 3-methylindole toxicity, and does this compound play a role?
A9: 3-Methylindole toxicity is primarily attributed to its bioactivation by cytochrome P450 enzymes, leading to the formation of reactive intermediates like 3-methyleneindolenine. [, , , ] These reactive intermediates can covalently bind to cellular macromolecules, such as proteins and DNA, causing cellular damage. [, ] While 3MOI itself is not considered a major contributor to 3MI toxicity, it is formed during the detoxification pathway of 3MI. [, ]
Q9: Is there any evidence suggesting that this compound might have biological activity in plants?
A10: While this compound itself hasn’t been widely studied in plants, research indicates that a related compound, 3-methyleneoxindole, a dehydration product of 3-hydroxymethyloxindole (another 3MI metabolite), acts as a potent inhibitor of plant growth and a strong sulfhydryl reagent. [, ] This suggests that 3MI metabolites, structurally similar to 3MOI, can have significant biological activity in plants.
Q10: How is this compound typically detected and quantified in biological samples?
A11: this compound is often analyzed in biological samples using high-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or mass spectrometry. [, , , ] These techniques allow for the separation and quantification of 3MOI from complex matrices.
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